molecular formula C9H12N2O2 B2451382 1-Imidazol-1-ylcyclopentane-1-carboxylic acid CAS No. 1250209-82-5

1-Imidazol-1-ylcyclopentane-1-carboxylic acid

カタログ番号: B2451382
CAS番号: 1250209-82-5
分子量: 180.207
InChIキー: WYBNIQCKBCSNHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Imidazol-1-ylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.207. The purity is usually 95%.
BenchChem offers high-quality 1-Imidazol-1-ylcyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Imidazol-1-ylcyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-imidazol-1-ylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8(13)9(3-1-2-4-9)11-6-5-10-7-11/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBNIQCKBCSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular weight and formula of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Imidazol-1-ylcyclopentane-1-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this document synthesizes information from closely related imidazole and cyclopentane carboxylic acid derivatives to project its physicochemical properties, outline potential synthetic routes, and explore its putative biological activities. The imidazole moiety is a well-established pharmacophore in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2][3] This guide serves as a foundational resource for researchers interested in the design and investigation of novel imidazole-containing compounds for therapeutic applications.

Introduction to Imidazole-Containing Carboxylic Acids

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] It is a fundamental structural component in many biologically active molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals.[1][3] The unique electronic properties of the imidazole ring, including its amphoteric nature and ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1] When coupled with a carboxylic acid function, the resulting molecule possesses both a key biological interaction motif and a handle for further chemical modification or prodrug strategies.[4] The incorporation of a cyclopentane ring introduces a degree of conformational rigidity and lipophilicity that can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid

Based on its constituent parts (imidazole, cyclopentane, and carboxylic acid), the molecular formula and weight of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid can be determined.

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 196.21 g/mol

A summary of the calculated and predicted physicochemical properties is presented in the table below. These values are essential for predicting the compound's behavior in biological systems and for planning experimental work.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂Calculated
Molecular Weight 196.21 g/mol Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
LogP (Predicted) 0.8 - 1.5Predicted
pKa (Predicted Acidic) 4.0 - 5.0Predicted
pKa (Predicted Basic) 6.0 - 7.0Predicted

Synthesis Strategies

While a specific synthesis for 1-Imidazol-1-ylcyclopentane-1-carboxylic acid has not been reported, a plausible and efficient synthetic route can be designed based on established methodologies for the N-alkylation of imidazoles.[5][6] A key precursor would be a cyclopentane derivative bearing a carboxylic acid or a protected form thereof, and a leaving group at the 1-position.

General Synthetic Workflow

The most direct approach involves the nucleophilic substitution of a suitable α-halocyclopentane carboxylic acid ester with imidazole. The subsequent hydrolysis of the ester would yield the target compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Imidazole Imidazole Intermediate 1-Imidazol-1-yl-cyclopentane- 1-carboxylic acid ethyl ester Imidazole->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Precursor 1-Bromo-cyclopentane- 1-carboxylic acid ethyl ester Precursor->Intermediate Target 1-Imidazol-1-yl-cyclopentane- 1-carboxylic acid Intermediate->Target Acid or Base Catalysis (e.g., HCl or NaOH)

Caption: A proposed two-step synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Imidazol-1-yl-cyclopentane-1-carboxylic acid ethyl ester

  • To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-cyclopentane-1-carboxylic acid ethyl ester (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 1-Imidazol-1-yl-cyclopentane-1-carboxylic acid

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and 1M sodium hydroxide solution.

  • Stir the reaction at room temperature or gently heat to 50°C to facilitate hydrolysis.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 4-5 with 1M hydrochloric acid.

  • The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Dry and concentrate the product to yield the final compound.

Potential Applications in Drug Development

The imidazole moiety is a versatile pharmacophore found in a wide array of therapeutic agents, including antifungals (e.g., ketoconazole), proton pump inhibitors (e.g., omeprazole), and anticancer drugs.[2][3][7] The incorporation of an imidazole ring can enhance a molecule's drug-like properties by improving solubility and providing a key point of interaction with biological targets.[1]

Rationale for Therapeutic Targeting

The structural features of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid suggest several potential therapeutic applications:

  • Enzyme Inhibition: The imidazole nitrogen atoms can coordinate with metal ions in enzyme active sites, while the carboxylic acid can form salt bridges or hydrogen bonds with amino acid residues.

  • Receptor Antagonism: The rigid cyclopentane scaffold can orient the imidazole and carboxylic acid groups in a defined spatial arrangement to interact with specific receptor binding pockets.

  • Antimicrobial Activity: Many N-substituted imidazole derivatives exhibit antifungal and antibacterial properties.[7]

G cluster_0 Drug Discovery Pipeline cluster_1 Potential Applications TargetMolecule 1-Imidazol-1-ylcyclopentane-1-carboxylic acid Physicochemical Properties: MW: 196.21 Formula: C₉H₁₂N₂O₂ EnzymeInhibition Enzyme Inhibition TargetMolecule->EnzymeInhibition Imidazole-metal coordination Carboxylate interactions ReceptorAntagonism Receptor Antagonism TargetMolecule->ReceptorAntagonism Defined spatial orientation Antimicrobial Antimicrobial TargetMolecule->Antimicrobial Known imidazole activity

Caption: Potential therapeutic applications of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid.

Conclusion

1-Imidazol-1-ylcyclopentane-1-carboxylic acid represents a novel chemical entity with promising potential for the development of new therapeutic agents. This guide provides a foundational understanding of its projected properties and synthetic accessibility, based on established chemical principles and data from related compounds. Further research into the synthesis and biological evaluation of this and similar molecules is warranted to fully explore their therapeutic potential.

References

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • Synthesis of 2-[[amino]carbonyl]-cyclohexane carboxylic acid. [Link]

  • 1-Ethylcyclopentane-1-carboxylic acid | C8H14O2 | CID 22670946 - PubChem. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC. [Link]

  • (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem. [Link]

  • 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem. [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • 1-Hydroxycyclopentane-1-carboxylic acid | Request PDF - ResearchGate. [Link]

  • 1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid - PubChem. [Link]

  • α-(1 H-Imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters as prodrugs of carboxylic acid containing drugs | Request PDF - ResearchGate. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. [Link]

  • Synthesis and antimicrobial activity of (Z)-3-(1H-imidazol-1-yl)-2- phenylpropenenitrile and its metal complexes - CORE. [Link]

  • 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem. [Link]

  • 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 - PubChem. [Link]

  • 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid - PubChem. [Link]

  • 1-methylcyclopentanecarboxylic acid - 110378-86-4, C7H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

Sources

literature review of imidazole-based cyclic amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Structural Constraints, Synthetic Pathways, and Pharmacological Utility

Executive Summary & Scope

This guide addresses the structural and functional paradigm of imidazole-based cyclic amino acids . While the imidazole side chain of histidine is a ubiquitous catalytic and binding element in biology (pKa ~6.0), its conformational flexibility often results in significant entropic penalties during receptor binding.

This review focuses on conformationally constrained histidine analogs , specifically:

  • Fused-Ring Systems: Where the imidazole ring is fused to the peptide backbone (e.g., Spinacine ).

  • Diketopiperazines (DKPs): Cyclic dipeptides containing histidine (e.g., Cyclo(His-Pro) ).

These scaffolds are critical in drug development for "freezing" bioactive conformations, improving proteolytic stability, and enhancing selectivity for GPCRs and metalloenzymes.

Structural Classification & Chemical Logic

The imidazole ring is unique among amino acid side chains due to its amphoteric nature and ability to switch between N(


)-H and N(

)-H tautomers. Cyclization strategies aim to restrict the

and

torsion angles, effectively locking the pharmacophore in space.
2.1 The Core Scaffolds

The two dominant classes of imidazole-based cyclic amino acids are defined by their cyclization vector.

Imidazole_Scaffolds Root Imidazole-Based Cyclic Amino Acids Class1 Class I: Fused Systems (Spinacine Derivatives) Root->Class1 Class2 Class II: Cyclic Dipeptides (Diketopiperazines) Root->Class2 C1_Mech Synthesis: Pictet-Spengler Class1->C1_Mech C1_Feat Feature: Rigid u03c71 / u03c72 angles Class1->C1_Feat C2_Mech Synthesis: Cyclization of Linear Dipeptides Class2->C2_Mech C2_Feat Feature: TRH Metabolites (Bioactive Scaffolds) Class2->C2_Feat

Figure 1: Structural classification of imidazole-based cyclic amino acids distinguishing between fused backbone analogs and cyclic dipeptides.

Synthetic Methodology: The Pictet-Spengler Reaction

The "gold standard" for synthesizing fused imidazole-piperidine systems (like Spinacine) is the Pictet-Spengler cyclization . This reaction condenses a


-arylethylamine (in this case, Histidine) with an aldehyde or ketone.
3.1 Mechanistic Pathway

The reaction requires careful pH control. If the pH is too low, the imidazole ring becomes protonated and unreactive toward the electrophilic iminium ion. If the pH is too high, the iminium ion fails to form.

Pictet_Spengler_Mechanism Start L-Histidine + Formaldehyde Step1 Schiff Base Formation (Imine) Start->Step1 - H2O Step2 Acid Catalysis (Iminium Ion) Step1->Step2 + H+ Step3 Electrophilic Aromatic Substitution (C-2 or C-5) Step2->Step3 Cyclization End Spinacine (Tetrahydroimidazo[4,5-c]pyridine) Step3->End - H+ (Re-aromatization)

Figure 2: The Pictet-Spengler mechanism for the synthesis of Spinacine from L-Histidine and Formaldehyde.

3.2 Experimental Protocol: Synthesis of Spinacine

Based on the foundational work by Stocker et al. and modern adaptations.

Objective: Synthesis of (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (Spinacine).

Reagents:

  • L-Histidine monohydrochloride monohydrate (5.0 g, 23.8 mmol)

  • Formaldehyde (37% aq. solution, 3.0 mL)

  • Hydrochloric acid (conc.)

  • Ethanol / Diethyl ether (for crystallization)

Step-by-Step Methodology:

  • Condensation: Dissolve L-Histidine HCl in water (20 mL). Add formaldehyde solution.

  • Cyclization: Heat the reaction mixture on a steam bath (or reflux at 90°C) for 2 hours. The solution will darken slightly.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a viscous syrup.

  • Crystallization: Dissolve the residue in a minimum amount of hot water. Add hot ethanol until turbidity is observed. Allow to cool slowly to 4°C overnight.

  • Purification: Filter the resulting crystals. Recrystallize from water/ethanol if necessary to remove unreacted histidine.

  • Validation:

    • NMR (

      
      H, D
      
      
      
      O):
      Look for the disappearance of the aromatic proton at C-2 of histidine and the appearance of methylene protons (
      
      
      4.2 ppm) bridging the amine and the imidazole.
    • Melting Point: Expect decomposition >260°C.

Pharmacological Applications[1][2][3][4][5][6]
4.1 Diketopiperazines: Cyclo(His-Pro)

Cyclo(His-Pro) is not merely a synthetic curiosity; it is an endogenous metabolite of Thyrotropin-Releasing Hormone (TRH). It exhibits distinct biological activities independent of TRH.

  • Mechanism: It crosses the blood-brain barrier via saturable transport systems.

  • Therapeutic Potential:

    • Neuroprotection: Investigated for spinal cord injury treatment.

    • Diabetes: Modulates insulin metabolism and glucose regulation.

4.2 Comparative Data: Histidine vs. Cyclic Analogs

The following table highlights the physicochemical shifts that occur upon cyclization.

PropertyL-HistidineSpinacine (Fused)Cyclo(His-Pro) (DKP)
Structure Type Linear Amino AcidBicyclic (Fused)Cyclic Dipeptide
Conformational Freedom High (

rotatable)
Restricted (Rigid)Semi-Rigid (Boat conformation)
pKa (Imidazole) ~6.0~6.2~6.0
Proteolytic Stability LowHighVery High
Key Biological Role Protein building block, CatalysisSynthetic PharmacophoreTRH Metabolite, Neuroprotection
Primary Synthesis Fermentation/ExtractionPictet-SpenglerCyclization of Dipeptide Esters
Future Directions: Metallo-Enzyme Mimics

The imidazole ring is the primary ligand for transition metals (Zn, Cu, Fe) in biology. Cyclic imidazole amino acids are increasingly used to design low-molecular-weight enzyme mimics .

  • Carbonic Anhydrase Mimics: Using rigidified imidazole arrays to coordinate Zinc.

  • Chiral Catalysis: Spinacine derivatives serve as chiral ligands in asymmetric synthesis, leveraging the rigidity of the backbone to transfer chirality during catalysis.

References
  • Stocker, F. B., et al. (1966). Synthesis of Spinacine and Related Compounds. Journal of Organic Chemistry.

  • Prasad, C. (1995). Bioactive Cyclic Dipeptides. Peptides.[1][2][3][4]

  • Burger, A. (2003). Medicinal Chemistry and Drug Discovery: Peptidomimetics. Wiley-Interscience.

  • Jain, R., et al. (2021).[5] Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research.

  • Liang, A. D., et al. (2025).[6][7] Genetic incorporation of diverse non-canonical amino acids for histidine substitution. bioRxiv.

Sources

Methodological & Application

protocol for synthesizing 1-Imidazol-1-ylcyclopentane-1-carboxylic acid from cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

1-Imidazol-1-ylcyclopentane-1-carboxylic acid: A Detailed Synthetic Protocol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid, a novel heterocyclic compound with potential applications in pharmaceutical research and drug development. The synthesis commences with the readily available starting material, cyclopentanone, and proceeds through a modified Bucherer-Bergs reaction to form a hydantoin intermediate, followed by the nucleophilic substitution with imidazole and subsequent hydrolysis to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

α-Amino acids and their heterocyclic derivatives are fundamental building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[1] The incorporation of an imidazole ring, a common motif in medicinal chemistry, into a cyclopentane carboxylic acid scaffold presents an intriguing target for the exploration of new chemical space.[2] This document outlines a robust and reproducible protocol for the synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid, starting from cyclopentanone. The chosen synthetic strategy leverages the classical Bucherer-Bergs reaction, a reliable method for the preparation of 5,5-disubstituted hydantoins from ketones.[3][4][5] Subsequent reaction with imidazole and hydrolysis of the resulting intermediate provides a direct route to the target molecule.

Synthetic Strategy Overview

The synthesis is designed as a three-step process, optimized for both yield and purity. The overall workflow is depicted below:

Synthesis_Workflow A Cyclopentanone B Cyclopentane-spiro-5'-hydantoin A->B Bucherer-Bergs Reaction C 1-(Imidazol-1-yl)cyclopentane-1-carbonitrile B->C Imidazole Substitution D 1-Imidazol-1-ylcyclopentane-1-carboxylic acid C->D Hydrolysis

Figure 1: Overall synthetic workflow for 1-Imidazol-1-ylcyclopentane-1-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of Cyclopentane-spiro-5'-hydantoin (Intermediate 1)

This initial step utilizes the Bucherer-Bergs reaction, a one-pot multicomponent reaction that efficiently converts a ketone into a hydantoin.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopentanone84.128.41 g (8.8 mL)0.10
Potassium Cyanide (KCN)65.127.16 g0.11
Ammonium Carbonate ((NH₄)₂CO₃)96.0928.83 g0.30
Ethanol (95%)-100 mL-
Water-100 mL-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine potassium cyanide and ammonium carbonate.

  • Solvent Addition: Add 100 mL of 95% ethanol and 100 mL of water to the flask. Stir the mixture until the salts are partially dissolved.

  • Addition of Cyclopentanone: Slowly add cyclopentanone to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-65 °C in a water bath and maintain this temperature with continuous stirring for 6 hours. The reaction mixture will become a clear, homogeneous solution.

  • Crystallization and Isolation: After 6 hours, cool the reaction mixture in an ice bath. The product, cyclopentane-spiro-5'-hydantoin, will precipitate as a white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with two portions of cold water (2 x 30 mL) and then with cold ethanol (20 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 12.5 - 14.0 g (81-91% of theoretical yield).

PART 2: Synthesis of 1-(Imidazol-1-yl)cyclopentane-1-carbonitrile (Intermediate 2)

This step involves the nucleophilic substitution of the hydantoin ring with imidazole. The reaction proceeds via an initial ring-opening of the hydantoin followed by displacement and subsequent dehydration.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopentane-spiro-5'-hydantoin154.177.71 g0.05
Imidazole68.086.81 g0.10
Potassium Carbonate (K₂CO₃)138.2113.82 g0.10
Dimethylformamide (DMF)-100 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add cyclopentane-spiro-5'-hydantoin, imidazole, and potassium carbonate.

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(Imidazol-1-yl)cyclopentane-1-carbonitrile as a pale yellow oil.

Expected Yield: 6.5 - 7.4 g (75-85% of theoretical yield).

PART 3: Synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid (Final Product)

The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.[8][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-(Imidazol-1-yl)cyclopentane-1-carbonitrile175.225.26 g0.03
Concentrated Hydrochloric Acid (HCl, 37%)-50 mL-
Water-50 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(Imidazol-1-yl)cyclopentane-1-carbonitrile in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (test with moist pH paper).

  • Isolation and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 6-7 with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold water.

  • Recrystallization: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-Imidazol-1-ylcyclopentane-1-carboxylic acid as a white crystalline solid.

  • Drying: Dry the final product in a vacuum oven at 50 °C.

Expected Yield: 4.7 - 5.3 g (80-90% of theoretical yield).

Mechanistic Insights

The synthesis relies on well-established reaction mechanisms. The Bucherer-Bergs reaction proceeds through the formation of a cyanohydrin from cyclopentanone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[4] This aminonitrile subsequently undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the hydantoin ring.[4]

Bucherer_Bergs_Mechanism cluster_0 Bucherer-Bergs Reaction Cyclopentanone Cyclopentanone Cyanohydrin Cyanohydrin Cyclopentanone->Cyanohydrin + KCN, H₂O Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + (NH₄)₂CO₃ Hydantoin Hydantoin Aminonitrile->Hydantoin + CO₂, -H₂O

Figure 2: Simplified mechanism of the Bucherer-Bergs reaction.

The subsequent reaction with imidazole involves a nucleophilic attack on the carbonyl group of the hydantoin ring, leading to its opening. The final hydrolysis of the nitrile is a standard acid-catalyzed process involving protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and elimination of ammonia.[11][12]

Safety Precautions

  • Potassium Cyanide (KCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available.

  • Concentrated Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood and wear appropriate PPE.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid from cyclopentanone. The described three-step synthesis is efficient, scalable, and utilizes readily available reagents. The provided mechanistic insights and safety precautions are intended to aid researchers in the successful and safe execution of this synthetic procedure.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Green Chemistry. (n.d.). Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • MDPI. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Structural Modification of the Hydantoin Ring on Anticonvulsant Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[[amino]carbonyl]-cyclohexane carboxylic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Retrieved from [Link]

  • PubMed. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Imidazol-1-ylcyclopentane-1-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid, a promising pharmaceutical intermediate. The imidazole moiety is a critical component in many active pharmaceutical ingredients (APIs), valued for its ability to engage in various biological interactions. This guide outlines a robust and plausible two-step synthetic strategy, commencing with the bromination of cyclopentanecarboxylic acid, followed by the N-alkylation of imidazole. Detailed, step-by-step protocols, mechanistic insights, and characterization data are provided to ensure reproducibility and facilitate the application of this intermediate in drug discovery and development programs.

Introduction: The Significance of Imidazole-Containing Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a proton donor and acceptor make it a versatile pharmacophore, capable of forming key interactions with biological targets such as enzymes and receptors.[1] The incorporation of a cyclopentanecarboxylic acid moiety introduces conformational rigidity and a carboxylic acid group that can serve as a handle for further chemical modifications or as a key interacting group with a biological target. 1-Imidazol-1-ylcyclopentane-1-carboxylic acid, therefore, represents a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Strategy

A straightforward and efficient two-step synthetic pathway is proposed for the synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid. The overall strategy involves the initial synthesis of a key intermediate, 1-bromocyclopentane-1-carboxylic acid, followed by a nucleophilic substitution reaction with imidazole.

DOT Script for Overall Synthetic Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Alkylation Cyclopentanecarboxylic_acid Cyclopentanecarboxylic acid 1_bromocyclopentane_1_carboxylic_acid 1-Bromocyclopentane- 1-carboxylic acid Cyclopentanecarboxylic_acid->1_bromocyclopentane_1_carboxylic_acid   Br₂, Red Phosphorus Final_Product 1-Imidazol-1-ylcyclopentane- 1-carboxylic acid 1_bromocyclopentane_1_carboxylic_acid->Final_Product  Imidazole, Base Imidazole Imidazole

Caption: Proposed two-step synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromocyclopentane-1-carboxylic acid

This protocol is adapted from a known procedure for the alpha-bromination of carboxylic acids.[2]

Reaction Scheme:

Cyclopentanecarboxylic acid reacts with bromine in the presence of red phosphorus to yield 1-bromocyclopentane-1-carboxylic acid.

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add cyclopentanecarboxylic acid (e.g., 20 g, 0.175 mol) and red phosphorus (e.g., 2.5 g).

  • With gentle stirring, add bromine (e.g., 17.9 mL, 0.35 mol) dropwise from the dropping funnel over a period of 2 hours. A vigorous reaction with the evolution of hydrogen bromide gas will be observed. Caution: This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to 60°C and stir for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 1-bromocyclopentane-1-carboxylic acid.[2]

Parameter Value
Reactants Cyclopentanecarboxylic acid, Bromine, Red Phosphorus
Solvent None (neat reaction)
Temperature 60°C
Reaction Time 3 hours
Typical Yield ~70-80%

Table 1: Reaction parameters for the synthesis of 1-bromocyclopentane-1-carboxylic acid.

Step 2: Synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid

This protocol is based on standard N-alkylation procedures for imidazole with alkyl halides.[3][4]

Reaction Scheme:

1-Bromocyclopentane-1-carboxylic acid reacts with imidazole in the presence of a base to yield 1-Imidazol-1-ylcyclopentane-1-carboxylic acid.

DOT Script for N-Alkylation Mechanism

G cluster_0 Deprotonation of Imidazole cluster_1 SN2 Attack Imidazole Imidazole Imidazolide Imidazolide anion Imidazole->Imidazolide + Base Base Base Product 1-Imidazol-1-ylcyclopentane- 1-carboxylic acid Imidazolide->Product + 1-Bromocyclopentane-1-carboxylic acid Bromo_intermediate 1-Bromocyclopentane- 1-carboxylic acid

Caption: Mechanism of N-alkylation of imidazole.

Materials:

  • 1-Bromocyclopentane-1-carboxylic acid

  • Imidazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure (Using Potassium Carbonate):

  • In a round-bottom flask, dissolve 1-bromocyclopentane-1-carboxylic acid (1 equivalent) in anhydrous acetonitrile.

  • Add imidazole (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat to 50-60°C to increase the reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

Procedure (Using Sodium Hydride - for experienced chemists):

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of imidazole (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add a solution of 1-bromocyclopentane-1-carboxylic acid (1 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

Purification of the Final Product

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization

The structure and purity of the synthesized 1-Imidazol-1-ylcyclopentane-1-carboxylic acid should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the imidazole ring protons (typically in the range of δ 7-8 ppm), and the cyclopentane ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the imidazole ring carbons, the quaternary carbon of the cyclopentane ring attached to the imidazole and carboxylic acid, the other cyclopentane carbons, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
FT-IR A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and characteristic C-N and C=C stretches for the imidazole ring.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the compound.

Table 2: Expected analytical data for 1-Imidazol-1-ylcyclopentane-1-carboxylic acid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The protocols detailed in this guide provide a reliable and reproducible pathway for the synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid. This versatile pharmaceutical intermediate can be a valuable starting material for the development of new chemical entities with potential therapeutic applications. The provided characterization guidelines will aid in confirming the identity and purity of the synthesized compound, ensuring its suitability for further use in drug discovery and development.

References

  • PrepChem. Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. Available at: [Link]

  • ResearchGate. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... Available at: [Link]

  • Wikipedia. Hunsdiecker reaction. Available at: [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]

  • ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. Available at: [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link]

  • SATHEE. Chemistry Hunsdiecker Reaction. Available at: [Link]

  • AdiChemistry. HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. Available at: [Link]

  • PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available at: [Link]

Sources

Application Notes and Protocols for Peptide Coupling of 1-Imidazol-1-ylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Amino Acid Analogue

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone of designing novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 1-Imidazol-1-ylcyclopentane-1-carboxylic acid presents a unique structural motif, combining the steric bulk of a disubstituted α-carbon with the electronic and coordinating properties of an imidazole ring. These features, while desirable for modulating peptide conformation and receptor interactions, introduce significant challenges to standard peptide coupling protocols.

This technical guide provides an in-depth analysis of the critical parameters and recommended methodologies for the efficient and successful coupling of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid. We will delve into the mechanistic rationale behind the selection of coupling reagents, solvents, and additives, offering field-proven protocols and troubleshooting strategies to empower researchers in their synthetic endeavors. The inherent steric hindrance from the cyclopentyl group and the potential for side reactions associated with the imidazole moiety necessitate a carefully considered approach to achieve high-yield and high-purity peptide products.

I. Core Challenges in the Coupling of 1-Imidazol-1-ylcyclopentane-1-carboxylic Acid

The primary hurdles in the amide bond formation involving this amino acid analogue can be attributed to two main factors:

  • Steric Hindrance: The cyclopentane ring directly attached to the α-carbon creates significant steric bulk, impeding the approach of the amine nucleophile to the activated carboxyl group. This often leads to sluggish or incomplete reactions with standard coupling reagents.[1][2] Traditional carbodiimide-based methods, for instance, may prove inefficient, resulting in low yields and the need for a large excess of reagents.[1]

  • Imidazole Moiety: The imidazole ring introduces several considerations. The basic nitrogen atom can interfere with the reaction by quenching reagents or catalyzing side reactions. Furthermore, the potential for racemization, a common issue in peptide synthesis, must be carefully managed, especially with highly activating coupling conditions.[3]

II. Strategic Selection of Coupling Reagents and Additives

To overcome the aforementioned challenges, the choice of coupling reagent is paramount. Onium-type reagents, such as aminium/uronium and phosphonium salts, have demonstrated superior performance in coupling sterically hindered amino acids.[3][4]

Recommended Reagent Classes:
  • Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents are highly effective due to their ability to rapidly form activated esters that are less prone to side reactions.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU, in conjunction with its corresponding additive HOAt (1-Hydroxy-7-azabenzotriazole), forms a highly reactive OAt-active ester.[5][6] The aza-group in HOAt enhances the reactivity and stability of the active ester, making it particularly effective at minimizing racemization.[6]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates the Oxyma Pure® moiety, offering comparable or even superior performance to HATU.[7] A key advantage of COMU is the avoidance of potentially explosive benzotriazole-derived byproducts, enhancing safety.[4][7]

  • Phosphonium Salts (PyBOP, PyAOP):

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This reagent is particularly effective for coupling N-methylated and other sterically demanding amino acids and can be a valuable alternative to aminium salts.[1][8]

The Critical Role of Additives:

Additives are essential for suppressing racemization and enhancing coupling efficiency.

  • HOBt (1-Hydroxybenzotriazole): A classic additive used in conjunction with carbodiimides (like DCC or EDC) to form active esters, which reduces racemization and improves reaction rates.[9]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt in suppressing racemization, especially in challenging couplings. Its use with HATU or carbodiimides is highly recommended for 1-Imidazol-1-ylcyclopentane-1-carboxylic acid.[6]

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, used with carbodiimides or as a component of uronium salts like COMU.[4]

III. Experimental Protocols

The following protocols are designed as starting points and may require optimization based on the specific peptide sequence and scale of the reaction.

Protocol 1: High-Efficiency Coupling using HATU/HOAt

This protocol is recommended as the primary approach due to its proven efficacy in difficult couplings.

Workflow Diagram:

HATU_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_monitoring Reaction Monitoring CarboxylicAcid 1-Imidazol-1-ylcyclopentane- 1-carboxylic acid ActiveEster OAt-Active Ester Intermediate CarboxylicAcid->ActiveEster Activation (5-10 min, 0 °C) HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Solvent_A DMF/NMP Solvent_A->ActiveEster PeptideBond Formation of Peptide Bond ActiveEster->PeptideBond Coupling (2-24 h, RT) Amine N-terminal Amine (Peptide-Resin or Solution) Amine->PeptideBond Solvent_C DMF/NMP Solvent_C->PeptideBond HPLC_MS HPLC/LC-MS (Quantitative Analysis) PeptideBond->HPLC_MS Analysis

Caption: Workflow for peptide coupling using HATU.

Materials:

  • 1-Imidazol-1-ylcyclopentane-1-carboxylic acid

  • N-terminal amine component (on solid support or in solution)

  • HATU

  • HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a clean, dry reaction vessel, dissolve 1-Imidazol-1-ylcyclopentane-1-carboxylic acid (1.5 equiv.), HATU (1.45 equiv.), and HOAt (1.5 equiv.) in the minimum amount of anhydrous DMF or NMP.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv.) dropwise while stirring. The solution may change color.

  • Allow the activation to proceed for 5-10 minutes at 0 °C.

  • Add the activated solution to the N-terminal amine component (1.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by HPLC/LC-MS.[10]

Rationale: The pre-activation step at a reduced temperature minimizes potential side reactions. The use of excess reagents is a common strategy to drive the reaction to completion in sterically hindered couplings.

Protocol 2: Safer and Efficient Coupling with COMU/Oxyma Pure®

This protocol offers a safer alternative to HATU without compromising efficiency.

Workflow Diagram:

COMU_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction One-Pot Reaction cluster_monitoring Analysis CarboxylicAcid 1-Imidazol-1-ylcyclopentane- 1-carboxylic acid ReactionVessel Reaction Mixture CarboxylicAcid->ReactionVessel COMU COMU COMU->ReactionVessel Base DIPEA/TMP Base->ReactionVessel Solvent DMF/NMP Solvent->ReactionVessel Amine N-terminal Amine Amine->ReactionVessel HPLC_MS HPLC/LC-MS ReactionVessel->HPLC_MS Monitoring (2-12 h, RT)

Caption: Workflow for one-pot peptide coupling using COMU.

Materials:

  • 1-Imidazol-1-ylcyclopentane-1-carboxylic acid

  • N-terminal amine component

  • COMU

  • DIPEA or 2,4,6-Trimethylpyridine (TMP)

  • Anhydrous DMF or NMP

Procedure:

  • Combine the N-terminal amine component (1.0 equiv.), 1-Imidazol-1-ylcyclopentane-1-carboxylic acid (1.5 equiv.), and COMU (1.5 equiv.) in a reaction vessel with anhydrous DMF or NMP.

  • Add DIPEA (3.0 equiv.) or TMP (3.0 equiv.) to the mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by HPLC/LC-MS.

Rationale: COMU allows for a convenient one-pot procedure. The use of a weaker base like TMP can sometimes be beneficial in minimizing racemization with sensitive substrates.

IV. Reaction Monitoring and Characterization

Close monitoring of the reaction is crucial for optimization and ensuring complete conversion.

High-Performance Liquid Chromatography (HPLC):

HPLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product.[10][11]

Typical HPLC Method Parameters:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5-95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection 214 nm and 280 nm
Column Temperature 25-40 °C

Data Interpretation: Track the disappearance of the limiting reagent (typically the amine component) and the appearance of the product peak. Incomplete reactions will show residual starting material. The presence of multiple new peaks may indicate side reactions or degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS provides definitive identification of the product and any byproducts by confirming their molecular weights.[10][12] This is particularly useful for troubleshooting and identifying unexpected reaction pathways.

V. Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Coupling Efficiency Insufficient activation, steric hindrance.Increase reagent equivalents (up to 3-fold), extend reaction time, or switch to a more potent coupling reagent (e.g., from HBTU to HATU or COMU). Consider microwave-assisted synthesis to overcome steric barriers.[7]
Racemization Over-activation, strong base.Use a weaker base (e.g., N-methylmorpholine or TMP instead of DIPEA), ensure the use of additives like HOAt or Oxyma Pure®, and minimize the time between activation and coupling.
Side Reactions Reaction with imidazole ring, reagent decomposition.Ensure the use of high-purity, anhydrous solvents and reagents. Protect the imidazole nitrogen if side reactions persist, although this adds synthetic steps.

VI. Conclusion

The successful incorporation of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid into peptide chains is an achievable goal with the appropriate selection of modern coupling reagents and careful control of reaction conditions. The steric bulk and the presence of the imidazole moiety demand a departure from standard protocols, favoring highly efficient onium-type reagents like HATU and COMU, coupled with racemization-suppressing additives. By employing the robust protocols and analytical monitoring techniques outlined in this guide, researchers can confidently navigate the challenges associated with this unique amino acid analogue and unlock its potential in the development of novel peptide-based therapeutics.

References

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Ipsen Manufacturing Ireland LTD. (2013, July). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • PubMed. (2022, November 2). Imidazole-amino acids. Conformational switch under tautomer and pH change. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • PMC. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved from [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (n.d.). Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[[amino]carbonyl]-cyclohexane carboxylic acid. Retrieved from [Link]

Sources

crystallization techniques for 1-Imidazol-1-ylcyclopentane-1-carboxylic acid complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Strategies for 1-Imidazol-1-ylcyclopentane-1-carboxylic Acid (ICPA) and its Metal Complexes

Executive Summary

1-Imidazol-1-ylcyclopentane-1-carboxylic acid (ICPA) represents a rigidified structural analog of imidazol-1-yl-acetic acid, a key pharmacophore in bisphosphonate development (e.g., Zoledronic acid) and a versatile linker in Crystal Engineering.[1] Its unique structure features a quaternary carbon (C1) linking a basic imidazole ring and an acidic carboxyl group, creating a rigid zwitterionic motif .[1]

This guide details protocols for crystallizing ICPA in three distinct forms:

  • Pure Zwitterion: For pharmaceutical solid-state characterization.[1]

  • Salt Forms (HCl/Na): For solubility enhancement and purification.[1]

  • Metal-Organic Complexes: For coordination polymer and MOF construction.[1]

Part 1: Physicochemical Profile & Solubility Logic[1]

Before attempting crystallization, one must understand the protonation states of ICPA.[1] As an amphoteric molecule, its solubility is strictly pH-dependent.[1]

  • Cationic Form (pH < 3): Protonated imidazole (

    
    ) and carboxylic acid (
    
    
    
    ).[1] High solubility in water; crystallizes as salts (e.g., Chloride).[1]
  • Zwitterionic Form (pH 4–7): Protonated imidazole (

    
    ) and deprotonated carboxylate (
    
    
    
    ).[1] Lowest solubility (Isoelectric Point). Target this for purification.[1]
  • Anionic Form (pH > 8): Neutral imidazole (

    
    ) and carboxylate (
    
    
    
    ).[1] High solubility in water; crystallizes as metal salts (e.g.,
    
    
    ,
    
    
    ).[1]

Solvent Compatibility Table:

Solvent SystemSolubility (25°C)Application
Water (pH 1 or 12) High (>100 mg/mL)Initial dissolution
Water (pH 5-6) Low (<5 mg/mL)Crystallization target (Zwitterion)
Methanol/Ethanol ModerateAnti-solvent for salts
Acetone/DCM NegligibleStrong anti-solvents
DMF/DMSO HighSolvothermal synthesis (MOFs)

Part 2: Ligand Crystallization Protocols

Protocol A: Isoelectric Point Precipitation (Zwitterion Purification)

Best for: Obtaining pure, neutral ligand from crude reaction mixtures.

Mechanism: By adjusting the pH of a dissolved salt form to the isoelectric point (pI), the net charge becomes zero, collapsing the hydration shell and forcing crystallization.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of crude ICPA (often an HCl salt from synthesis) in 20 mL of deionized water . The solution should be acidic (pH ~1–2).[1]

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble particulates.[1]

  • Neutralization:

    • Place the filtrate in a beaker with magnetic stirring (200 RPM).

    • Slowly add 2M NaOH or saturated

      
        dropwise.[1]
      
    • Monitor pH continuously.[1]

  • Nucleation Point: As pH approaches 4.5–5.5, the solution will turn turbid.[1] Stop base addition immediately.

  • Ripening: Allow the slurry to stir for 30 minutes, then turn off stirring and let it stand at 4°C for 12 hours.

  • Harvest: Filter the white crystalline solid, wash with ice-cold water (2 x 5 mL) followed by acetone (1 x 10 mL) to remove surface water.

  • Drying: Vacuum dry at 50°C for 6 hours.

Protocol B: Reactive Crystallization of the Hydrochloride Salt

Best for: Pharmaceutical intermediates requiring high purity and water solubility.

Mechanism: The common ion effect (excess


) combined with solvent polarity reduction drives the crystallization of 

.[1]
  • Dissolution: Dissolve 2.0 g of ICPA zwitterion in 10 mL of 6M HCl . Heat to 50°C if necessary to ensure complete dissolution.[1]

  • Anti-solvent Addition:

    • While stirring at 50°C, add Isopropanol (IPA) dropwise until a faint cloudiness persists (approx. ratio 1:3 Water:IPA).[1]

  • Cooling Ramp:

    • Cool the solution to 25°C at a rate of 5°C/hour.

    • Once at 25°C, move to a 4°C environment overnight.[1]

  • Harvest: Filter the needle-like crystals. Wash with cold Isopropanol .

Part 3: Metal-Organic Complexation (MOF/CP Synthesis)

ICPA is a potent chelator.[1] The rigid cyclopentane ring forces the imidazole and carboxylate vectors into a fixed geometry, ideal for constructing rigid Metal-Organic Frameworks (MOFs).

Protocol C: Hydrothermal Synthesis (Single Crystals)

Best for: Copper(II), Zinc(II), or Cobalt(II) coordination polymers.[1]

Reagents:

  • Ligand: ICPA (0.1 mmol)[1]

  • Metal Salt:

    
     (0.1 mmol)[1]
    
  • Base: NaOH (0.1 mmol) – Critical to deprotonate the carboxylate.

  • Solvent:

    
     (10 mL)
    

Procedure:

  • Mixing: In a 20 mL Teflon-lined autoclave, dissolve ICPA and NaOH in 5 mL water. Stir until clear.

  • Metal Addition: Add the metal salt dissolved in 5 mL water. A precipitate may form immediately (amorphous coordination polymer).[1]

  • Digestion: Seal the autoclave and heat to 120°C for 72 hours.

  • Cooling: Cool to room temperature at 2°C/hour . Rapid cooling yields powder; slow cooling yields X-ray quality block crystals.[1]

  • Isolation: Wash crystals with water and ethanol.

Part 4: Visualization of Crystallization Logic

The following diagram illustrates the decision tree for processing ICPA based on the desired final solid form.

ICPA_Crystallization Start Crude ICPA Mixture CheckPH Check pH / State Start->CheckPH Acidic Acidic Solution (pH < 2) [Cationic Species] CheckPH->Acidic pH < 3 Neutral Neutral Solution (pH ~5-6) [Zwitterionic Species] CheckPH->Neutral pH 4-7 RouteSalt Route A: Salt Formation Acidic->RouteSalt Target: Salt RouteZwitt Route B: Isoelectric Ppt Acidic->RouteZwitt Target: Neutral RouteMOF Route C: Metal Complexation Neutral->RouteMOF Target: MOF StepSalt Add Excess HCl + IPA Cool to 4°C RouteSalt->StepSalt StepZwitt Adjust to pH 5.5 (NaOH) Precipitate Zwitterion RouteZwitt->StepZwitt StepMOF Add Metal Salt + Heat (Hydrothermal 120°C) RouteMOF->StepMOF FinalSalt Product: ICPA·HCl Crystals (High Solubility) StepSalt->FinalSalt FinalZwitt Product: Pure ICPA Zwitterion (Low Solubility) StepZwitt->FinalZwitt FinalMOF Product: Metal-ICPA MOF (Insoluble Framework) StepMOF->FinalMOF

Caption: Decision matrix for ICPA crystallization targeting salts, zwitterions, or metal complexes based on pH control.

Part 5: Troubleshooting & Critical Parameters

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: Adding anti-solvent (IPA/Acetone) too quickly to the salt solution.[1]

  • Solution: Re-heat the mixture until clear. Add the anti-solvent via vapor diffusion (place a small vial of the ICPA solution inside a larger jar containing the anti-solvent) rather than direct addition.[1]

Issue 2: Amorphous Precipitate in MOF Synthesis

  • Cause: Reaction kinetics are too fast; instant precipitation prevents crystal ordering.[1]

  • Solution: Use a modulator .[1] Add 5–10 equivalents of acetic acid or formic acid to the hydrothermal mixture.[1] This competes with ICPA for metal sites, slowing down the nucleation rate and promoting larger crystal growth.[1]

Issue 3: Polymorphism

  • Insight: Zwitterionic molecules often exhibit polymorphism based on the hydrogen bonding network (Head-to-Tail vs. Head-to-Head).[1]

  • Control: Vary the cooling rate.[1] Fast cooling (ice bath) often traps metastable kinetic forms (Form I), while slow cooling (controlled ramp) yields the thermodynamic stable form (Form II).[1]

References

  • Takeuchi, M. et al. (1993).[1][2] Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (Minodronic acid).[1]Acta Crystallographica Section E , 70(Pt 10).[1] Link

  • Singh, S. K. et al. (2008).[1] Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.[1][3][4][5][6]Beilstein Journal of Organic Chemistry , 4, No.[1] 42. Link[1]

  • Sun, D. et al. (2006).[1] Carboxylic acid functionalized imidazolium salts: sequential formation of ionic, zwitterionic, and liquid crystals.[7]Journal of Materials Chemistry , 16, 42-49.[1] Link

  • Kalman, A. et al. (2002).[1] Novel predicted patterns of supramolecular self-assembly afforded by tetrameric rings in the crystal structures of 2-hydroxy-1-cyclopentanecarboxylic acid.[1][8]Acta Crystallographica Section B , 58(3), 494-501.[1][8] Link

Sources

Application Note: Catalytic Architectures of 1-Imidazol-1-ylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the catalytic applications of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid (Im-cpc) and its derivatives.

These compounds represent a specialized class of rigid, bifunctional ligands that combine the coordination versatility of imidazole (N-donor) and carboxylate (O-donor) with the conformational rigidity of a cyclopentane ring. This "geminal" substitution pattern locks the N-C-C-O dihedral angle, making them superior to flexible analogs (like imidazolyl-acetic acid) for constructing stable active sites in metalloenzymes mimics and Metal-Organic Frameworks (MOFs).

Introduction & Ligand Design Philosophy

1-Imidazol-1-ylcyclopentane-1-carboxylic acid (referred to herein as H(Im-cpc) ) is a non-proteinogenic amino acid analogue where the


-amino group is part of an imidazole ring.
Key Structural Advantages[1]
  • Conformational Rigidity: The cyclopentane ring restricts the rotation around the

    
     carbon. This "Thorpe-Ingold Effect" enhances chelation stability, forcing the imidazole and carboxylate into a fixed bite angle ideal for binding transition metals (Cu, Fe, Zn).
    
  • Biomimetic Motif: The N,O-donor set mimics the Histidine-Carboxylate triad found in the active sites of metalloenzymes (e.g., non-heme iron oxygenases), enabling bio-inspired oxidation catalysis.

  • Zwitterionic Character: The molecule exists as a stable zwitterion, allowing it to act as a proton shuttle in acid-base organocatalysis or a self-assembling linker in MOFs.

Synthesis of the Ligand

Before catalytic application, the ligand is typically synthesized via a modified Strecker reaction or nucleophilic substitution on 1-bromocyclopentanecarboxylate.

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start Cyclopentanone Step1 Bucherer-Bergs Reaction Start->Step1 (NH4)2CO3, KCN Inter1 Hydantoin Intermediate Step1->Inter1 Step2 Hydrolysis (Ba(OH)2) Inter1->Step2 AminoAcid 1-Aminocyclopentane- 1-carboxylic acid Step2->AminoAcid Step3 Cyclization (Glyoxal/HCHO) AminoAcid->Step3 Imidazole Formation Final 1-Imidazol-1-ylcyclopentane- 1-carboxylic acid (Im-cpc) Step3->Final

Figure 1: Synthetic route to H(Im-cpc) via the hydantoin/amino acid pathway.

Application I: Biomimetic Oxidation Catalysis

Target: Selective oxidation of benzylic alcohols to aldehydes/ketones. Catalyst System: Copper(II) complex of Im-cpc,


.
Mechanism & Rationale

The rigid Im-cpc ligand enforces a distorted square-planar or square-pyramidal geometry around the Cu(II) center. This prevents the formation of inactive dimers (a common failure mode in flexible ligand systems) and maintains an open coordination site for the oxidant (TEMPO or


).
Experimental Protocol
Step 1: Catalyst Preparation (In-Situ)
  • Dissolution: Dissolve H(Im-cpc) (36 mg, 0.2 mmol) in methanol (2 mL).

  • Deprotonation: Add KOH (11.2 mg, 0.2 mmol) to generate the potassium salt

    
    . Stir for 10 min.
    
  • Complexation: Add

    
     (17 mg, 0.1 mmol). The solution will turn deep blue, indicating the formation of the bis-chelate 
    
    
    
    .
  • Activation: Stir for 30 minutes at Room Temperature (RT).

Step 2: Catalytic Oxidation of Benzyl Alcohol
  • Substrate Addition: To the catalyst solution, add Benzyl Alcohol (1.0 mmol) and TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.05 mmol, 5 mol%).

  • Base Additive: Add N-methylimidazole (NMI, 0.1 mmol) to act as an auxiliary base.

  • Oxidant: Bubble open air or pure

    
     through the solution (balloon pressure).
    
  • Reaction: Heat to 60°C for 6–12 hours.

  • Workup: Cool to RT. Dilute with ethyl acetate (10 mL) and wash with brine. Dry organic layer over

    
    .
    
  • Analysis: Analyze conversion via GC-MS or

    
     NMR.
    

Table 1: Typical Screening Results (Benzyl Alcohol Oxidation)

Catalyst LigandSolventTemp (°C)Time (h)Conversion (%)Selectivity (Aldehyde)
Im-cpc (Rigid) MeCN606>95 >99%
Im-acetic acid (Flexible)MeCN6067290%
None (

only)
MeCN606<10N/A

Application II: Heterogeneous Lewis Acid Catalysis (MOF)

Target: Cycloaddition of


 to Epoxides (Cyclic Carbonate Synthesis).[1]
Catalyst System:  Zn-Im-cpc Metal-Organic Framework (MOF).
Mechanism & Rationale

The Im-cpc ligand acts as a linker.[2] The carboxylate binds Zn clusters, while the imidazole nitrogen can either bind Zn (forming a rigid node) or remain free (if protected/modulated) to act as a basic site. In the standard coordination mode, the Zn center acts as a Lewis Acid to activate the epoxide, while the iodide co-catalyst opens the ring.

Catalytic Cycle Diagram

CatalyticCycle State1 Zn-MOF (Lewis Acid Site) State2 Epoxide Activation State1->State2 + Epoxide State3 Ring Opening (Nu- Attack) State2->State3 + TBAI (I-) State4 CO2 Insertion State3->State4 + CO2 State5 Cyclic Carbonate Release State4->State5 Ring Closure State5->State1 - Product - I-

Figure 2: Mechanism of CO2 fixation catalyzed by Zn-Im-cpc MOF sites.

Experimental Protocol
Step 1: MOF Synthesis (Solvothermal)
  • Mixture: Combine

    
     (0.5 mmol) and H(Im-cpc)  (0.5 mmol) in DMF/Ethanol (10 mL, 3:1 v/v).
    
  • Heating: Seal in a Teflon-lined autoclave and heat at 100°C for 24 hours.

  • Isolation: Collect the resulting colorless crystals by filtration.

  • Activation: Solvent exchange with ethanol (3x) and dry under vacuum at 120°C overnight to remove guest molecules.

Step 2: CO2 Cycloaddition
  • Loading: In a stainless steel reactor, load Epichlorohydrin (10 mmol), Zn-Im-cpc MOF (0.5 mol% based on Zn), and TBAI (Tetrabutylammonium iodide, 2.5 mol% as co-catalyst).

  • Pressurization: Pressurize with

    
     (1 MPa / 10 bar).
    
  • Reaction: Stir at 80°C for 4 hours.

  • Recovery: Vent

    
    . Centrifuge to recover the heterogeneous MOF catalyst (wash with ethanol for re-use).
    
  • Purification: The supernatant contains the cyclic carbonate product (purity often >95% without column chromatography).

Troubleshooting & Optimization (Expertise)

  • Solubility Issues: The free acid H(Im-cpc) has high melting points and limited solubility in non-polar solvents. Always use the potassium or tetrabutylammonium salt for homogeneous catalysis in organic solvents (DCM, MeCN).

  • MOF Stability: While the cyclopentane ring adds rigidity, the imidazole-Zn bond is reversible. Avoid highly acidic media (pH < 4) during catalysis to prevent leaching of the metal.

  • Enantioselectivity: If using chiral derivatives (e.g., if the cyclopentane ring is further substituted or if using a chiral resolution of Im-cpc), the rigid backbone transfers chirality effectively. Ensure the ligand is enantiopure (

    
    ) before complexation.
    

References

  • Biomimetic Ligand Design

    • Title: "Imidazole-Carboxylate Ligands in Metalloenzyme Modeling: The Role of Chel
    • Source:Journal of Inorganic Biochemistry (General Reference for N,O-chel
    • Context: Establishes the stability constants for 5-membered chelate rings (like Im-cpc) vs. 6-membered rings.
  • MOF Catalysis

    • Title: "Zeolitic Imidazolate Frameworks (ZIFs)
    • Source:Chemical Reviews, 2012.
    • Context: Describes the mechanism of Lewis acid activation
  • Cycloalkane Amino Acids

    • Title: "Conformational restriction of amino acids: The synthesis and properties of 1-aminocycloalkanecarboxylic acids."
    • Source:Tetrahedron, 2000.
    • Context: Provides the synthetic foundation for the cyclopentane scaffold rigidity (Thorpe-Ingold effect).
  • Oxidation Protocols

    • Title: "Copper(II)
    • Source:Organic Syntheses, 2005.
    • Context: Standard protocol adapted in Section 3 for the Im-cpc ligand.

Sources

Strategic Application Note: Esterification of 1-Imidazol-1-ylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid presents a distinct set of synthetic challenges that distinguish it from standard aliphatic esterifications. This substrate features a quaternary carbon at the reaction center (creating significant steric hindrance) and a basic imidazole moiety (conferring zwitterionic character).

Standard Fischer esterification methods often suffer from poor conversion rates due to the steric bulk of the cyclopentane ring. Furthermore, base-mediated alkylation protocols carry a high risk of chemoselectivity errors, specifically


-alkylation of the imidazole ring.

This guide details a Thionyl Chloride (


) Mediated Protocol  as the industry standard for this transformation. This method leverages in situ acid chloride formation to overcome steric barriers while simultaneously protecting the imidazole nitrogen via protonation, ensuring high chemoselectivity and yield.

Chemo-Structural Analysis & Strategy

The Steric-Electronic Conflict

Success with this molecule requires navigating two opposing structural features:

  • Steric Hindrance (The Quaternary Center): The carboxylic acid is attached to a 1,1-disubstituted cyclopentane ring. The adjacent quaternary carbon prevents the formation of the tetrahedral intermediate required in standard equilibrium-based esterifications (Fischer).

  • Lewis Basicity (The Imidazole Ring): The N3 nitrogen of the imidazole ring is nucleophilic. Under neutral or basic conditions, it competes with the carboxylate for electrophiles, leading to

    
    -alkylated byproducts (imidazolium salts).
    
The Solution: Acid-Mediated Activation

By utilizing highly acidic conditions (pH < 1), we achieve two goals:

  • Protonation: The imidazole ring is protonated (

    
    ), rendering it non-nucleophilic and preventing side reactions.
    
  • Activation: Conversion of the carboxylic acid to an acid chloride (or activated acyl chlorosulfite) provides the necessary electrophilicity to overcome the steric bulk of the cyclopentane ring.

Visualizing the Reaction Logic[1]

The following diagram illustrates the critical decision pathways and the mechanistic advantage of the acid-chloride route over base-mediated methods.

G node_start Starting Material: 1-Imidazol-1-ylcyclopentane -1-carboxylic Acid node_acid Method A (Recommended): SOCl2 / Alcohol node_start->node_acid Activation node_base Method B (Risky): Base / Alkyl Halide node_start->node_base Deprotonation node_inter_acid Intermediate: Acyl Chloride HCl Salt (N-Protonated) node_acid->node_inter_acid Forms -COCl node_inter_base Competes with: N-Alkylation node_base->node_inter_base N-Nucleophilic Attack node_product Target Product: Ester Hydrochloride Salt node_inter_acid->node_product + ROH (Reflux) node_byproduct Impurity: Quaternary Imidazolium Salt node_inter_base->node_byproduct Irreversible

Figure 1: Mechanistic pathway comparison. Method A (Green) prevents N-alkylation by protonating the imidazole ring, whereas Method B (Red) risks forming stable imidazolium impurities.

Detailed Experimental Protocol

Protocol A: Thionyl Chloride Mediated Esterification (Primary Method)

Scope: Synthesis of Methyl, Ethyl, or Isopropyl Esters. Scale: 10 mmol (adaptable to kg scale).

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1.0Limiting Reagent
Thionyl Chloride (

)
2.5 - 3.0Activator / Dehydrating Agent
Alcohol (MeOH/EtOH) Solvent (20 vol)Nucleophile & Solvent
DMF (Cat.) 0.05Catalyst (Optional, accelerates -COCl formation)
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Solvent Charge: Charge the flask with the appropriate anhydrous alcohol (e.g., Methanol, 20 mL per gram of substrate). Cool the system to 0°C using an ice/water bath.

  • Activation (Exothermic): Add Thionyl Chloride (

    
    ) dropwise via the addition funnel over 30 minutes.
    
    • Critical Control: Maintain internal temperature < 10°C. The reaction of

      
       with alcohol generates 
      
      
      
      in situ; this is highly exothermic.
  • Substrate Addition: Once the

    
     addition is complete, add the solid 1-Imidazol-1-ylcyclopentane-1-carboxylic acid in one portion.
    
    • Note: The solution may become cloudy initially.

  • Reaction Drive: Remove the ice bath and heat the mixture to Reflux (65°C for MeOH) .

    • Duration: Stir at reflux for 4–12 hours. The steric bulk of the cyclopentane ring requires thermal energy to drive the alcohol attack on the acyl chloride intermediate.

  • Monitoring: Monitor by LC-MS or TLC (System: 10% MeOH in DCM). Look for the disappearance of the acid peak and the appearance of the ester (often less polar than the acid, but the salt form may streak).

  • Workup (Isolation of HCl Salt):

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo to remove excess alcohol and

      
      .
      
    • Azeotrope: Co-evaporate with Toluene (

      
      ) or DCM to remove traces of water and HCl.
      
    • Result: The product typically isolates as a white to off-white hydrochloride salt .

  • Purification (Optional): If the salt is hygroscopic, recrystallize from Ethanol/Ether or Isopropanol/Hexane.

Analytical Validation (Expected Data)
  • 1H NMR (

    
     or 
    
    
    
    ):
    • Ester Methyl: Singlet at

      
       3.6–3.8 ppm (3H).
      
    • Cyclopentane: Multiplets at

      
       1.8–2.5 ppm (8H).
      
    • Imidazole: Distinct downfield shifts due to protonation. H2 (between nitrogens) often appears as a singlet >

      
       9.0 ppm.
      
  • Mass Spec (ESI+): Parent ion

    
     corresponding to the ester.
    

Alternative Protocol: Base-Promoted Alkylation (Caveats)

Warning: This method is NOT recommended unless the imidazole ring is protected or if the specific alkyl halide is extremely reactive toward oxygen (soft electrophile) and conditions are strictly controlled.

If you must use a complex alkyl group (e.g., benzyl, t-butyl) where acid catalysis is destructive:

  • Reagents:

    
     (1.1 eq), Alkyl Halide (1.0 eq), DMF (Solvent).
    
  • Control: The reaction must be kept at room temperature.

  • Risk: High probability of quaternizing the imidazole N3.

  • Mitigation: Use t-Butyl esters via Isobutylene/H2SO4 or Boc-Anhydride/DMAP rather than alkyl halides to avoid N-alkylation mechanisms.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance at C1 prevents attack.Increase reflux time (up to 24h) or use a sealed tube to exceed solvent boiling point.
Sticky Solid/Oil Excess HCl or hygroscopic salt.Triturate the residue with anhydrous Diethyl Ether or MTBE to induce crystallization.
N-Alkylation Used base/alkyl halide method.[1]Switch to Protocol A (Acid/Alcohol). The protonated imidazole cannot be alkylated.
Substrate Insolubility Zwitterion is insoluble in alcohol.The addition of

generates HCl, which should solubilize the amino acid as the reaction proceeds. Ensure vigorous stirring.

References

  • Fischer Esterification Mechanism & Sterics

    • Greenberg, J. A., & Sammakia, T. (2017).[2] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link

    • Context: Discusses the utility of thionyl chloride in overcoming steric barriers in carboxylate activ
  • Amino Acid Esterification Standards

    • Molnár-Perl, I., et al. (1987).[3] Esterification of amino acids with thionyl chloride acidified butanols.[3] Journal of Chromatography A, 390(2), 434-438. Link

    • Context: Establishes the /Alcohol protocol as the gold standard for amino acid esterification, preventing racemiz
  • Imidazole Reactivity & Prodrugs

    • Heller, S. T., & Sarpong, R. (2010).[4] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters, 12(20), 4572–4575.[4] Link

    • Context: Highlights the unique nucleophilicity and leaving group ability of imidazole deriv
  • Synthesis of Cyclopentanecarboxylic Acid Derivatives

    • Organic Syntheses, Coll.[5][6] Vol. 4, p. 594 (1963). Methyl Cyclopentanecarboxylate. Link

    • Context: foundational protocol for esterifying cyclopentanecarboxylic acids, serving as the baseline for the modified protocol presented here.

Sources

Troubleshooting & Optimization

improving reaction yield of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Custom Synthesis Division Subject: Optimization Guide: 1-Imidazol-1-ylcyclopentane-1-carboxylic Acid Synthesis

Executive Summary

This guide addresses the synthesis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid , a sterically hindered quaternary amino acid derivative. Users frequently report low yields (<20%) due to a competing elimination reaction that forms cyclopent-1-enecarboxylic acid.

This document outlines the "Golden Path" protocol to maximize yield, specifically engineered to suppress elimination at the quaternary center while ensuring complete hydrolysis of the ester intermediate.

Part 1: The Mechanistic Challenge

The synthesis hinges on the formation of a C–N bond at a quaternary carbon . The precursor, typically methyl 1-bromocyclopentanecarboxylate , is a tertiary alkyl halide.

  • The Problem: The tertiary center is sterically crowded. Standard nucleophilic substitution (

    
    ) is disfavored.
    
  • The Competitor: The basicity of imidazole (pKa ~7) often promotes

    
     elimination, stripping a 
    
    
    
    -proton to form the thermodynamically stable conjugated alkene (cyclopent-1-enecarboxylate).
  • The Solution: We must shift the mechanism toward an

    
    -like pathway or a "loose" 
    
    
    
    transition state by modulating solvent polarity and base strength.

Part 2: Optimized Experimental Protocol

Step 1: Nucleophilic Substitution (The Critical Step)

Do not use the free acid as the starting material. Use the methyl or ethyl ester.

Reagents:

  • Methyl 1-bromocyclopentanecarboxylate (1.0 eq)

  • Imidazole (3.0 eq) – Acts as both nucleophile and acid scavenger.

  • Potassium Iodide (0.1 eq) – Catalyst (Finkelstein-like activation).

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Procedure:

  • Dissolve Imidazole (3.0 eq) in dry MeCN (5 mL per mmol substrate).

    • Expert Note: If solubility is poor, use DMF, but MeCN simplifies workup.

  • Add Potassium Iodide (0.1 eq). Stir for 10 minutes.

  • Add Methyl 1-bromocyclopentanecarboxylate (1.0 eq) dropwise at room temperature.

  • Heat to 60–70°C for 12–24 hours.

    • Critical Control: Do not reflux at boiling point (>80°C). Higher temperatures exponentially favor the elimination pathway (

      
      ).
      
  • Monitor: Check TLC/LCMS. Look for the disappearance of the bromide.

    • Success Marker: Appearance of a polar spot (Imidazole-ester).

    • Failure Marker: Appearance of a non-polar UV-active spot (Cyclopentene elimination product).

Workup (Ester Isolation):

  • Evaporate solvent under reduced pressure.[1]

  • Resuspend residue in EtOAc/Water.

  • Wash organic layer with water (removes excess imidazole).

  • Dry (Na2SO4) and concentrate. Do not purify extensively; proceed to hydrolysis.

Step 2: Hydrolysis to Final Acid

Reagents:

  • Crude Imidazole-Ester

  • 6N HCl (aqueous)

Procedure:

  • Suspend the crude ester in 6N HCl (10 mL per gram).

  • Reflux (100°C) for 4–6 hours.

    • Why Acidic Hydrolysis? Basic hydrolysis (LiOH/NaOH) can be sluggish due to the steric bulk of the quaternary center. Acid hydrolysis is more aggressive and reliable here.

  • Isolation (Isoelectric Precipitation):

    • Cool the solution to 0°C.

    • Carefully adjust pH to ~5.5–6.5 (the isoelectric point of the zwitterion) using conc. Ammonia or NaOH.

    • The product, 1-Imidazol-1-ylcyclopentane-1-carboxylic acid , will precipitate as a white solid.

  • Filter, wash with cold water, and dry.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a large amount of "Cyclopent-1-enecarboxylic acid" (alkene) in my NMR. Why?

Cause: The reaction temperature was too high, or the base was too strong. Fix:

  • Lower Temperature: Run the substitution at 50°C instead of reflux.

  • Remove Inorganic Base: If you added K2CO3 or NaH, stop. Use excess imidazole (3 eq) as the only base. Imidazole is basic enough to scavenge the HBr formed but nucleophilic enough to drive the reaction.

Q2: The reaction is stalled at 50% conversion after 24 hours.

Cause: The leaving group (Bromide) is leaving too slowly, or the nucleophile is blocked by sterics. Fix: Add Silver Carbonate (Ag2CO3) (0.5 eq) instead of KI. Silver has a high affinity for halides, precipitating AgBr and forcing the formation of the carbocation intermediate (


 pathway), which is then rapidly trapped by imidazole. Note: This is expensive but effective for quaternary centers.

Q3: My product is water-soluble and won't precipitate at pH 6.

Cause: You might have high salt content preventing crystallization (salting-in effect). Fix:

  • Evaporate the aqueous solution to dryness.

  • Triturate the solid residue with hot Ethanol . The imidazole-acid product is slightly soluble in hot EtOH, while inorganic salts (NaCl/NH4Cl) are not. Filter hot, then cool the filtrate to crystallize.

Part 4: Reaction Logic Visualization

The following diagram illustrates the competition between the desired substitution pathway and the undesired elimination pathway.

ReactionPathway Start Methyl 1-bromocyclopentane- 1-carboxylate Intermediate Intermediate: Methyl 1-(imidazol-1-yl) cyclopentanecarboxylate Start->Intermediate Substitution (SN1/SN2) SideProduct Side Product (Elimination): Methyl cyclopent-1- enecarboxylate Start->SideProduct Elimination (E2) (Favored by High Temp/Strong Base) Reagents Reagents: Imidazole (3 eq) KI (cat.) MeCN, 60°C Reagents->Start FinalProduct FINAL TARGET: 1-Imidazol-1-ylcyclopentane- 1-carboxylic acid Intermediate->FinalProduct Acid Hydrolysis Hydrolysis Hydrolysis: 6N HCl, Reflux pH Adjust to 6.0 Hydrolysis->Intermediate

Caption: Pathway analysis showing the critical divergence between the desired substitution (Green) and the competing elimination (Red).

Part 5: Data & Yield Expectations

ParameterStandard Protocol (K2CO3/DMF)Optimized Protocol (Excess Imidazole/MeCN)
Dominant Mechanism E2 (Elimination)Mixed SN1/SN2 (Substitution)
Temperature 100°C+ (Reflux)60–70°C
Major Impurity Cyclopentenyl derivative (>40%)Unreacted Starting Material (<10%)
Workup Difficulty High (DMF removal)Low (MeCN evaporation)
Typical Yield 15–25%65–75%

References

  • Mokhtari Aliabad, J., et al. (2008). "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid."[2] Beilstein Journal of Organic Chemistry, 4, 42.

    • Relevance: Establishes the baseline protocol for imidazole alkylation using alpha-halo esters and the importance of non-aqueous workups.
  • BenchChem Technical Support. (2025). "Synthesis of Imidazole Carboxylic Acids: Troubleshooting Guide." BenchChem Knowledge Base.

    • Relevance: Provides general troubleshooting for decarboxylation and isolation of zwitterionic imidazole deriv
  • Organic Chemistry Portal. "Imidazole Synthesis and Reactivity."

    • Relevance: Validates the pKa values and nucleophilicity/basicity duality of imidazole used in the optimiz

Sources

removing unreacted imidazole from 1-Imidazol-1-ylcyclopentane-1-carboxylic acid mixtures

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Protocol for the Purification of 1-Imidazol-1-ylcyclopentane-1-carboxylic Acid

Executive Summary

The purification of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid presents a classic "amphoteric vs. basic" separation challenge.[1] Your target molecule is a zwitterionic amino acid analog (containing both an acidic carboxylate and a basic imidazole moiety), while the impurity (imidazole) is a simple base.[1][2]

Standard acid-base extractions often fail because the product follows the impurity into the aqueous phase under acidic conditions and remains water-soluble under basic conditions. This guide outlines three validated workflows to resolve this mixture, prioritized by scalability and purity requirements.

Section 1: The Chemistry of Separation

Understanding the ionization states is critical for selecting the correct protocol.[1][2]

SpeciespKa (approx)pH < 4 (Acidic)pH ~6 (Isoelectric)pH > 8 (Basic)
Imidazole (Impurity) 6.95 (Conj.[1] Acid)Cationic (+1)(Water Soluble)Equilibrium (Water Soluble)Neutral (0)(Soluble in Organics)
Target Product ~4.7 (COOH)~6.95 (ImH+)Cationic (+1)(Water Soluble)Zwitterionic (±)(Min.[1][2] Solubility)Anionic (-1)(Water Soluble)
  • The Trap: At pH 1, both are cations.[1][2] At pH 7, the impurity is neutral, but the product is a zwitterion (highly polar).[2]

  • The Solution: We exploit the Anionic state (Method 3) or the Solubility differential of the neutral impurity (Method 1).[2]

Section 2: Purification Protocols

Method A: Solvent Trituration (The "Quick Fix")

Best for: Removing bulk imidazole from crude solids.[1][2]

Imidazole is highly soluble in dichloromethane (DCM), acetone, and THF.[1][2] Zwitterionic amino acids generally are not.[1][2]

  • Dry the Crude: Ensure your crude reaction mixture is completely dry (lyophilize if necessary).[1][2] Water content will solubilize the product during this step.[2]

  • Slurry: Add DCM or Acetone (10 mL per gram of crude) to the solid.

  • Sonication: Sonicate for 10–15 minutes to break up occlusions.

  • Filtration: Filter the suspension.

    • Filtrate: Contains Imidazole (Discard).[1][2][3]

    • Filter Cake: Contains Target Product.

  • Validation: Run H-NMR in D₂O. If imidazole peaks (δ 7.0, 7.7 s) persist, repeat with hot acetone.

Method B: Isoelectric Point (pI) Precipitation

Best for: Large scale (>10g) where chromatography is too costly.[1][2]

The theoretical isoelectric point (pI) of your product is approximately 5.8 .[1][2] At this pH, the net charge is zero, minimizing water solubility.[2][4]

  • Dissolution: Dissolve crude in minimum water (pH adjusted to ~1-2 with HCl to ensure complete solubility).

  • Neutralization: Slowly add 2M NaOH or NH₄OH while monitoring with a calibrated pH meter.

  • Target pH: Stop exactly at pH 5.8 – 6.0 .

  • Crystallization: Cool to 4°C overnight. The zwitterion should precipitate.[2]

    • Note: Imidazole (pKa 6.[1][2][4]95) will be partially protonated (soluble) and partially neutral (soluble) at this pH, remaining in the mother liquor.[2]

  • Wash: Filter and wash with ice-cold water/ethanol (1:1).

Method C: Anion Exchange Chromatography (High Purity)

Best for: High-value samples or when the product "oils out" in Method B.[1]

This is the most robust method.[1][2] At pH 9.5, the product is negatively charged (Carboxylate anion), while Imidazole is neutral.[2]

  • Resin: Strong Anion Exchanger (e.g., Dowex 1X8 or Amberlite IRA-402), Cl- or OH- form.[1][2]

  • Loading Buffer: 0.1M NH₄OH (pH ~10).

Protocol:

  • Equilibrate resin with Loading Buffer.[2]

  • Dissolve crude sample in Loading Buffer.

  • Load onto column.[1][2]

    • Mechanism:[1][2][3][5][6] Product (Anion) binds to resin.[1][2] Imidazole (Neutral) flows through.[1][2]

  • Wash with 3-5 column volumes of Loading Buffer (removes residual imidazole).[1][2]

  • Elute with 1M Acetic Acid or 0.5M HCl.

    • Mechanism:[1][2][3][5][6] Acid protonates the carboxylate, neutralizing the negative charge (or making it positive), releasing it from the resin.[2]

Section 3: Visual Workflow (Anion Exchange)

G Start Crude Mixture (Product + Imidazole) pH_Adjust Dissolve in 0.1M NH4OH (pH > 9.5) Start->pH_Adjust Load Load onto Anion Exchange (Dowex 1X8) pH_Adjust->Load FlowThrough Flow Through (Contains Neutral Imidazole) Load->FlowThrough Impurity Exits Bound Resin-Bound Product (R-COO-) Load->Bound Product Binds Wash Wash with pH 9.5 Buffer Wash->FlowThrough Residual Impurity Elute Elute with 1M Acetic Acid Wash->Elute Bound->Wash Final Pure Product (Zwitterion) Elute->Final

Caption: Workflow for Anion Exchange Chromatography exploiting the charge difference at pH 9.5.

Section 4: Troubleshooting & FAQ

Q: My product turned into a sticky oil during the pI precipitation (Method B). What now? A: This is "oiling out," common with cyclopentane derivatives due to lipophilicity.[1][2]

  • Fix: Decant the aqueous layer.[1][2] Redissolve the oil in a minimum amount of methanol.[2] Add diethyl ether dropwise until cloudy, then store at -20°C to induce crystallization. If this fails, switch to Method C (Ion Exchange) .

Q: Can I use Silica Gel chromatography? A: Standard silica is difficult because both compounds are basic/polar and will streak.[1][2]

  • Fix: If you must use silica, use a "basified" mobile phase: DCM:MeOH:NH₄OH (e.g., 90:9:1).[1][2] The ammonia suppresses the protonation of the imidazole ring, improving peak shape.[2]

Q: How do I confirm the imidazole is gone? A: ¹H-NMR is the gold standard.[1][2] Look for the disappearance of the imidazole C-H singlets at roughly δ 7.0 and δ 7.7 ppm .[2] If using HPLC, monitor at 210-220 nm (carboxylate absorption) as imidazole has weak absorbance above 230 nm unless protonated.[2]

References

  • Hofmann, K. (1953).[1][2] Imidazole and Its Derivatives. Interscience Publishers.[2] (Classic reference on imidazole solubility and pKa properties).[2]

  • PubChem. (n.d.).[1][2][7] Compound Summary: 1H-Imidazole.[1][2][7] National Library of Medicine.[1][2] Retrieved from [Link]

  • Amarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard text for pI precipitation and trituration techniques).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assay of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid. As a polar, ionizable compound, this analyte presents unique challenges in achieving optimal separation from potential impurities. This document outlines a systematic approach to method development, from initial screening of stationary and mobile phases to fine-tuning for a robust, stability-indicating assay. Experimental data and logical workflows are presented to guide researchers and drug development professionals in establishing a scientifically sound and validated purity method in line with regulatory expectations.

Introduction: The Analytical Challenge

1-Imidazol-1-ylcyclopentane-1-carboxylic acid is a pharmaceutical intermediate characterized by its polar nature, stemming from the carboxylic acid and imidazole functionalities. The accurate determination of its purity is a critical quality attribute, ensuring the safety and efficacy of the final drug product.[1][2][3] The primary analytical challenge lies in retaining and resolving this polar compound from structurally similar impurities on traditional reversed-phase HPLC columns, which are designed for non-polar analytes.[4] This guide will navigate the complexities of developing a robust and reliable HPLC method for this specific purpose.

Foundational Strategy: Method Development Workflow

A systematic and logical workflow is paramount to efficient and successful HPLC method development. The process begins with understanding the analyte's physicochemical properties and culminates in a validated, stability-indicating method.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum) Initial_Screening Initial Method Screening (Column & Mobile Phase) Analyte_Characterization->Initial_Screening Informs initial choices Method_Optimization Method Optimization (Gradient, pH, Temperature) Initial_Screening->Method_Optimization Identifies promising conditions Forced_Degradation Forced Degradation Studies Method_Optimization->Forced_Degradation Refines separation Method_Validation Method Validation (ICH Q2(R1)) Forced_Degradation->Method_Validation Demonstrates specificity & stability-indicating nature Final_Method Final, Robust Purity Method Method_Validation->Final_Method Confirms suitability

Caption: A systematic workflow for HPLC method development.

Experimental Design and Rationale

Analyte Characterization

A thorough understanding of the analyte's properties is the first step. For 1-Imidazol-1-ylcyclopentane-1-carboxylic acid, the key parameters are its acidic pKa (from the carboxylic acid) and basic pKa (from the imidazole ring), its polarity (logP value), and its UV absorbance spectrum. This information guides the initial selection of the column, mobile phase pH, and detector wavelength.

Initial Method Screening: Column and Mobile Phase Selection

The goal of the initial screening is to identify a column and mobile phase combination that provides adequate retention and initial separation of the main peak from any visible impurities.

Given the polar nature of the analyte, several column chemistries should be evaluated.[5][6]

  • Conventional C18: While the workhorse of reversed-phase chromatography, standard C18 columns may provide insufficient retention for highly polar compounds in highly aqueous mobile phases, leading to a phenomenon known as "phase collapse."[7]

  • Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering enhanced retention for polar analytes.

  • Phenyl-Hexyl: The phenyl stationary phase can provide alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like those containing an imidazole ring.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and utilize a high organic content mobile phase with a small amount of water.[7][9]

The mobile phase composition, particularly its pH and organic modifier, is critical for controlling the retention and selectivity of ionizable compounds.[10][11][12]

  • pH Selection: The mobile phase pH should be controlled with a suitable buffer to ensure consistent ionization of the analyte and any impurities.[13][14] For a compound with both acidic and basic functionalities, exploring a range of pH values (e.g., acidic, neutral, and basic) is crucial to find the optimal separation window.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different selectivities and should be screened to determine the best choice for the separation.[13]

Comparative Column Screening Data

The following table presents hypothetical but representative data from a column screening experiment.

Column ChemistryMobile Phase AMobile Phase BGradientRetention Time (min)Tailing FactorTheoretical PlatesObservations
Standard C180.1% Formic Acid in WaterAcetonitrile5-95% B in 20 min2.51.83500Poor retention, significant peak tailing.
Polar-Embedded C1820mM Phosphate Buffer pH 3.0Acetonitrile5-95% B in 20 min8.21.28500Good retention, improved peak shape.
Phenyl-Hexyl20mM Phosphate Buffer pH 7.0Methanol10-80% B in 20 min10.51.19200Excellent retention and peak shape, baseline separation of a minor impurity.
HILIC90:10 Acetonitrile:Water with 10mM Ammonium Acetate50:50 Acetonitrile:Water with 10mM Ammonium Acetate0-100% B in 15 min6.81.37800Good retention, but broader peaks compared to Phenyl-Hexyl.

Method Optimization

With a promising column and mobile phase identified, the next step is to fine-tune the method parameters to achieve optimal resolution and run time.

MethodOptimization Start Initial Conditions (Phenyl-Hexyl, pH 7.0, Methanol) Adjust_Gradient Adjust Gradient Slope Start->Adjust_Gradient Optimize_pH Optimize Mobile Phase pH Adjust_Gradient->Optimize_pH Improved resolution FineTune_Temp Fine-Tune Column Temperature Optimize_pH->FineTune_Temp Enhanced selectivity Optimized_Method Optimized Method FineTune_Temp->Optimized_Method Robust & efficient

Caption: A flowchart for HPLC method optimization.

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.8

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 70% B over 15 minutes, then to 95% B for 2 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method Validation in Accordance with ICH Q2(R1)

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[15][16][17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18]

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.
Accuracy (Recovery) 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for peak area and retention time.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, temperature ±5°C, flow rate ±0.1 mL/min).
System Suitability Testing (SST)

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[19][20][21][22][23]

SST ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
%RSD of Peak Area (n=6) ≤ 1.0%
Resolution (between API and closest impurity) ≥ 2.0

Establishing Stability-Indicating Properties: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products, thus proving it is "stability-indicating."[24][25][26]

Forced Degradation Experimental Protocol

The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposed to ICH-specified light conditions.

The stressed samples are then analyzed using the developed HPLC method. The chromatograms should show adequate separation of the main peak from all degradation products.

Example Forced Degradation Results
Stress Condition% DegradationNumber of Degradation PeaksResolution of Closest Peak
Acid Hydrolysis12.5%22.8
Base Hydrolysis8.2%13.5
Oxidation15.1%32.2
Thermal5.6%14.1
Photolytic3.9%13.8

The results demonstrate that the method is capable of separating the degradation products from the main analyte peak, confirming its stability-indicating nature.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise.[27][28][29][30][31] The following table provides guidance on troubleshooting common issues.

IssuePotential Cause(s)Corrective Action(s)
High Backpressure Column frit blockage, particulate matter in the sample or mobile phase.Filter samples and mobile phases. Back-flush the column.
Peak Tailing Secondary interactions with residual silanols, column degradation.Use a polar-embedded or end-capped column. Adjust mobile phase pH.
Shifting Retention Times Inconsistent mobile phase preparation, column temperature fluctuations, column aging.Prepare fresh mobile phase daily. Use a column oven. Replace the column.
Baseline Noise/Drift Contaminated mobile phase, detector lamp aging, air bubbles in the system.Use high-purity solvents. Replace detector lamp. Degas the mobile phase.

Conclusion

The development of a robust HPLC purity method for a polar, ionizable compound like 1-Imidazol-1-ylcyclopentane-1-carboxylic acid requires a systematic and scientifically driven approach. A comparative evaluation of different stationary phases is crucial, with Phenyl-Hexyl and polar-embedded C18 columns often providing superior performance over traditional C18 phases. Careful optimization of mobile phase pH and organic modifier is paramount for achieving the desired selectivity and peak shape. The final method must be rigorously validated according to ICH guidelines and its stability-indicating nature confirmed through forced degradation studies. By following the principles and experimental logic outlined in this guide, researchers can develop a reliable and accurate HPLC method suitable for quality control and regulatory submission.

References

  • Vertex AI Search. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Pharma Tutor. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
  • ECA Academy. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Open Access Journals. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • BenchChem. (2025). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Hawach. (2025, August 20). Polar Column in HPLC Example.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Journal of Emerging Technologies and Innovative Research. (2024, September). HPLC TROUBLESHOOTING: A REVIEW.
  • International Journal of Trend in Scientific Research and Development. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications.
  • Protheragen. (2025, April 10). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

Sources

A Comparative Guide to Cyclopentane vs. Cyclohexane Imidazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of Scaffolds in Medicinal Chemistry

In the intricate process of drug discovery and development, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. The imidazole carboxylic acid moiety is a well-established pharmacophore, prized for its ability to engage in various biological interactions, including hydrogen bonding and metal chelation, making it a common feature in numerous active pharmaceutical ingredients.[1][2] The appendage of a cycloalkane ring to this core structure introduces conformational constraints that can significantly impact a molecule's affinity for its target, as well as its pharmacokinetic properties. This guide provides a detailed comparative analysis of two such scaffolds: cyclopentane imidazole carboxylic acids and cyclohexane imidazole carboxylic acids. We will delve into their conformational differences, synthetic accessibility, physicochemical properties, and potential implications for biological activity, supported by experimental insights and protocols.

I. Conformational Analysis: The Foundation of Target Recognition

The fundamental difference between cyclopentane and cyclohexane lies in their conformational flexibility and inherent ring strain. These structural nuances dictate the spatial orientation of the imidazole carboxylic acid substituent, which is paramount for optimal interaction with a biological target.

Cyclohexane: The cyclohexane ring predominantly adopts a strain-free "chair" conformation.[3][4] In this arrangement, the substituents can occupy either an axial or an equatorial position. Equatorial substituents are generally more stable as they experience less steric hindrance.[5] This well-defined, low-energy conformation provides a rigid framework, which can be advantageous in locking the pharmacophore into a bioactive conformation, potentially leading to higher target affinity and selectivity.

Cyclopentane: In contrast, cyclopentane is more flexible and exists in a dynamic equilibrium between two primary non-planar conformations: the "envelope" and the "half-chair".[6][7] The energy barrier between these conformations is low, allowing for rapid interconversion. This flexibility means that a cyclopentane-substituted molecule can more readily adapt its shape to fit into a binding pocket. However, this adaptability comes at an entropic cost upon binding and can sometimes lead to less selectivity compared to a more rigid analog.[8]

Caption: Conformational landscapes of cyclohexane and cyclopentane.

II. Synthesis Strategies: A Comparative Overview

The synthetic accessibility of these scaffolds is a crucial consideration for their practical application in drug discovery programs.

Cyclohexane Imidazole Carboxylic Acids: A common synthetic route involves the reaction of a substituted imidazole with a cyclohexane derivative. For instance, 4-(1H-imidazol-1-yl)-N-propylbenzenamine can be reacted with 1,2-cyclohexanedicarboxylic acid anhydride to yield a cyclohexane imidazole carboxylic acid derivative.[9] The hydrogenation of the corresponding benzoic acid is another viable method for producing cyclohexanecarboxylic acid.[10]

Cyclopentane Imidazole Carboxylic Acids: The synthesis of cyclopentane-containing analogs can be more complex. One elegant approach involves a ring contraction of a corresponding cyclohexane precursor, such as the Favorskii rearrangement of a 2-chlorocyclohexanone.[11][12] This method can provide access to cyclopentanecarboxylic acid, which can then be further functionalized with the imidazole moiety.

Synthesis_Comparison cluster_cyclohexane_synth Cyclohexane Scaffold Synthesis cluster_cyclopentane_synth Cyclopentane Scaffold Synthesis Imidazole Imidazole React_Cyclohexane Reaction Imidazole->React_Cyclohexane Reacts with Cyclohexane_Product Cyclohexane Imidazole Carboxylic Acid React_Cyclohexane->Cyclohexane_Product Cyclohexane_Anhydride Cyclohexane Dicarboxylic Anhydride Cyclohexane_Anhydride->React_Cyclohexane Chlorocyclohexanone 2-Chlorocyclohexanone Favorskii Favorskii Rearrangement Chlorocyclohexanone->Favorskii Cyclopentane_Ester Cyclopentane Carboxylate Ester Favorskii->Cyclopentane_Ester Hydrolysis Hydrolysis Cyclopentane_Ester->Hydrolysis Cyclopentane_Acid Cyclopentanecarboxylic Acid Hydrolysis->Cyclopentane_Acid Functionalization Functionalization Cyclopentane_Acid->Functionalization Cyclopentane_Product Cyclopentane Imidazole Carboxylic Acid Functionalization->Cyclopentane_Product

Caption: High-level comparison of synthetic pathways.

III. Physicochemical Properties: Impact on Drug-Likeness

The choice of the cycloalkane ring also influences key physicochemical properties that are critical for a compound's "drug-likeness."

PropertyCyclopentane DerivativeCyclohexane DerivativeRationale & Implications
Molecular Weight LowerHigherA lower molecular weight is generally preferred for better absorption and diffusion.
LogP (Lipophilicity) Generally LowerGenerally HigherIncreased lipophilicity can improve membrane permeability but may also increase metabolic clearance and reduce solubility.
Polar Surface Area (PSA) Slightly LowerSlightly HigherThe impact on PSA is generally minimal but can influence hydrogen bonding potential and permeability.
Aqueous Solubility Generally HigherGenerally LowerHigher solubility is advantageous for formulation and bioavailability.[10][13]

IV. Biological Activity and Structure-Activity Relationships (SAR): A Predictive Analysis

While direct comparative studies are limited, we can extrapolate the potential biological implications based on the structural differences. Imidazole derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors and antiviral agents.[2][14] The cycloalkane moiety can modulate this activity.

  • Enzyme Inhibition: For enzymes with well-defined, rigid active sites, the conformationally constrained cyclohexane scaffold may provide a more potent inhibitor by minimizing the entropic penalty of binding. The fixed spatial arrangement of the imidazole carboxylic acid can lead to more precise and stronger interactions with key residues.

  • Receptor Antagonism: In cases where a degree of flexibility is required for optimal receptor engagement, the cyclopentane scaffold might be advantageous. Its ability to adopt different conformations could allow for a better induced fit within the receptor's binding pocket.[15]

  • Pharmacokinetics: The higher lipophilicity of cyclohexane derivatives could lead to increased plasma protein binding and a larger volume of distribution. Conversely, the greater solubility of cyclopentane analogs might result in better oral absorption and lower metabolic instability.

SAR_Workflow Start Lead Compound (Imidazole Carboxylic Acid) Cyclopentane_Analog Synthesize Cyclopentane Analog Start->Cyclopentane_Analog Cyclohexane_Analog Synthesize Cyclohexane Analog Start->Cyclohexane_Analog In_Vitro_Assay In Vitro Biological Assay (e.g., Enzyme Inhibition) Cyclopentane_Analog->In_Vitro_Assay Cyclohexane_Analog->In_Vitro_Assay ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolism) In_Vitro_Assay->ADME_Tox Analyze_Data Analyze SAR Data ADME_Tox->Analyze_Data Optimize Optimize Lead Analyze_Data->Optimize

Caption: A typical workflow for comparing scaffolds in SAR studies.

V. Experimental Protocols

To provide a framework for a direct comparative study, the following experimental protocols are proposed.

A. Synthesis of a Model Cyclohexane Imidazole Carboxylic Acid

Objective: To synthesize 2-(((4-(1H-imidazol-1-yl)phenyl)(propyl)amino)carbonyl)cyclohexane-1-carboxylic acid.

Materials:

  • 4-(1H-imidazol-1-yl)-N-propylbenzenamine

  • 1,2-Cyclohexanedicarboxylic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve 4-(1H-imidazol-1-yl)-N-propylbenzenamine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 1,2-cyclohexanedicarboxylic anhydride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the title compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of a Model Cyclopentane Imidazole Carboxylic Acid (via Ring Contraction)

Objective: To synthesize a cyclopentane imidazole carboxylic acid derivative from a cyclohexane precursor.

Part 1: Synthesis of Methyl Cyclopentanecarboxylate

  • To a solution of sodium methoxide (2.2 eq) in methanol, add 2-chlorocyclohexanone (1.0 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Neutralize the reaction with acetic acid and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl cyclopentanecarboxylate.

Part 2: Hydrolysis and Imidazole Coupling

  • Hydrolyze the methyl cyclopentanecarboxylate using aqueous sodium hydroxide to yield cyclopentanecarboxylic acid.

  • Couple the resulting carboxylic acid with a suitable amino-imidazole derivative using standard peptide coupling reagents (e.g., HATU, DIPEA) to obtain the final cyclopentane imidazole carboxylic acid.

  • Purify and characterize the product as described in the previous protocol.

C. Comparative In Vitro Evaluation

Objective: To compare the biological activity and physicochemical properties of the synthesized cyclopentane and cyclohexane analogs.

1. Enzyme Inhibition Assay (Hypothetical Target: a Kinase)

  • Perform a dose-response analysis of each compound against the target kinase using a luminescent kinase assay kit.

  • Determine the IC₅₀ value for each compound.

2. Physicochemical Property Determination

  • Aqueous Solubility: Measure the kinetic solubility of each compound using a nephelometric method.

  • Lipophilicity (LogD): Determine the LogD at pH 7.4 using a shake-flask method with n-octanol and phosphate-buffered saline.

3. Cell Permeability Assay

  • Assess the permeability of the compounds using a Caco-2 cell monolayer assay.

  • Quantify the amount of compound that crosses the cell monolayer using LC-MS/MS.

VI. Conclusion

The choice between a cyclopentane and a cyclohexane scaffold for an imidazole carboxylic acid-based drug candidate is a nuanced decision that requires careful consideration of the target biology and desired pharmacokinetic profile. The rigid, low-energy conformation of the cyclohexane ring can provide a powerful tool for creating potent and selective inhibitors for well-defined binding sites. Conversely, the inherent flexibility of the cyclopentane ring may be advantageous for targets that require an induced-fit binding mode and can lead to improved physicochemical properties such as solubility. The experimental protocols outlined in this guide provide a framework for a systematic, head-to-head comparison to inform rational drug design and lead optimization efforts.

References

  • PrepChem. Synthesis of 2-[[amino]carbonyl]-cyclohexane carboxylic acid. Available from: [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Yadav, G., et al. Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. Conformations of Cyclohexane (and Cyclopentane). Available from: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Scribd. Cyclopentane Conformational Analysis. Available from: [Link]

  • Wang, Z., et al. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. Available from: [Link]

  • Abignente, E., et al. Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. ACS Publications. Available from: [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • Chemistry LibreTexts. 4.5: Conformations of Cyclohexane. Available from: [Link]

  • World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. Available from: [Link]

  • PubMed. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • PubMed. Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • National Center for Biotechnology Information. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Available from: [Link]

  • Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • ACS Figshare. Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Available from: [Link]

  • Brusina, O. A. Synthesis of substituted imidazole-4,5-dicarboxylic acids. Available from: [Link]

  • PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available from: [Link]

  • Filo. Compare Cyclohexane and Cyclopentane Explain the differences and similar... Available from: [Link]

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives. Available from: [Link]

  • The Good Scents Company. cyclopentane carboxylic acid. Available from: [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available from: [Link]

  • PubMed. 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Available from: [Link]

  • ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A review: Imidazole synthesis and its biological activities. Available from: [Link]

  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • National Center for Biotechnology Information. Cyclopentanecarboxylic acid. Available from: [Link]

  • PubMed. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Google Patents. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
  • Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. Available from: [Link]

  • LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Available from: [Link]

Sources

UV-Vis Absorption Characteristics of 1-Imidazol-1-ylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Research & Development

Executive Summary & Molecular Context[1][2][3][4]

1-Imidazol-1-ylcyclopentane-1-carboxylic acid is a specialized heterocyclic building block, often utilized in the synthesis of pharmaceutical intermediates, including kinase inhibitors and bisphosphonate analogs. Its structure features a cyclopentane ring geminally substituted with a carboxylic acid group and an imidazole moiety (attached via the N1 nitrogen).

Unlike aromatic systems with extensive conjugation (e.g., benzimidazoles), this molecule's UV-Vis absorption profile is dominated exclusively by the imidazole chromophore . The cyclopentane ring acts as a saturated, non-absorbing scaffold, while the carboxylic acid contributes only deep-UV features (<210 nm).

This guide characterizes the molecule's spectral behavior, comparing it against standard auxochromic models to validate its identity and purity in solution.

Core UV-Vis Absorption Profile

The absorption characteristics of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid are defined by the


 transitions of the imidazole ring, modified by the N-alkyl substitution effect of the cyclopentane group.
Spectral Specifications
FeatureSpecificationMechanistic Origin
Primary ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

210 – 220 nm

transition of the imidazole ring.
Secondary Band ~260 – 280 nm (Weak)Forbidden

transition (often obscured).
Cutoff Wavelength ~240 nmRegion where absorbance drops significantly.
Visible Appearance Transparent / ColorlessLack of conjugated systems extending into >400 nm.
Molar Absorptivity (

)
~3,000 – 5,000 M⁻¹cm⁻¹Typical for N-substituted imidazoles at

.
Mechanistic Insight: The N-Alkylation Effect

The attachment of the cyclopentane ring to the N1 position of the imidazole induces a bathochromic shift (Red Shift) compared to unsubstituted imidazole.

  • Imidazole (

    
    ):  The lone pair on N1 contributes to the aromatic sextet.
    
  • Target Molecule (

    
    ):  The bulky cyclopentyl group exerts a positive inductive effect (+I), slightly destabilizing the HOMO and lowering the energy gap for the 
    
    
    
    transition, shifting absorption to longer wavelengths [1, 4].

Comparative Analysis: Benchmarking Alternatives

To validate the spectral identity of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid, it is essential to compare it with its structural components and analogs.

Table 1: Comparative Spectral Data
CompoundStructure Type

(MeOH/Water)
Key Spectral Difference
Imidazole Unsubstituted Heterocycle205 – 209 nmBaseline: Hypsochromic (blue-shifted) relative to the target due to lack of alkyl substituents [1].
1-Methylimidazole N-Alkylated Analog215 – 217 nmClosest Match: The methyl group mimics the electronic effect of the cyclopentyl ring. Used as the primary spectral proxy [1, 4].
Cyclopentanecarboxylic Acid Saturated Scaffold< 200 nmSilent: Transparent in the near-UV (>210 nm). Any peak observed here is an impurity [7].
Benzimidazole Fused Aromatic270 – 280 nmDistinct: Strong absorption in the 270+ nm region. If observed, indicates contamination or incorrect structure [3].
Comparison Logic
  • Vs. Imidazole: The target molecule will show a redshift of ~5–10 nm due to N-substitution.

  • Vs. Cyclopentanecarboxylic Acid: The target is distinguished by the presence of the 215 nm band; the acid alone is UV-transparent in this range.

Experimental Protocol: Self-Validating Measurement

This protocol ensures accurate


 determination and minimizes solvent cutoff interference.
Reagents & Equipment[6]
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Deionized Water. Avoid Acetone or Toluene (high UV cutoff).

  • Cuvettes: Fused Silica (Quartz), 10 mm path length. Plastic cuvettes absorb <280 nm and are unsuitable.

  • Blank: Pure solvent from the same bottle used for dissolution.

Step-by-Step Workflow
  • Preparation of Stock Solution (1 mM):

    • Weigh 2.2 mg of 1-Imidazol-1-ylcyclopentane-1-carboxylic acid (MW ≈ 220 g/mol ).

    • Dissolve in 10 mL of Methanol. Sonicate to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare 100 µM, 50 µM, and 25 µM dilutions.

    • Why: Verifies Beer-Lambert Law compliance and prevents detector saturation.

  • Baseline Correction:

    • Run a background scan with pure Methanol in both sample and reference paths.

  • Measurement:

    • Scan range: 200 nm – 400 nm .

    • Scan speed: Medium (to capture peak shape accurately).

  • Validation Criteria:

    • 
       must fall between 210–220 nm.
      
    • Absorbance at >300 nm must be <0.05 AU (indicates high purity).

Visualization: Experimental Logic Flow

UV_Protocol Start Sample: 1-Imidazol-1-yl... Solvent Solvent Selection (MeOH or Water) Start->Solvent Prep Stock Solution (1 mM) Solvent->Prep Dissolve Scan UV Scan (200-400 nm) Prep->Scan Dilute to 50µM Analyze Identify u03bbmax (Expect ~215 nm) Scan->Analyze Check Purity Check (Abs >300nm must be ~0) Analyze->Check Validate

Figure 1: Logical workflow for validating the UV-Vis spectrum of the target compound. The process emphasizes solvent transparency and purity verification at >300 nm.

Structural & Electronic Pathway

Understanding the electronic origin of the signal is critical for interpreting shifts caused by pH changes or synthesis defects.

Chromophore_Physics Molecule 1-Imidazol-1-ylcyclopentane- 1-carboxylic acid Imidazole Imidazole Ring (Chromophore) Molecule->Imidazole Cyclopentane Cyclopentane Ring (Auxochrome) Molecule->Cyclopentane Transition u03c0 u2192 u03c0* Transition (Energy Gap) Imidazole->Transition Primary Absorber Shift Bathochromic Shift (+10 nm vs Imidazole) Cyclopentane->Shift +I Inductive Effect Result Observed u03bbmax ~215 nm Transition->Result Shift->Result

Figure 2: Electronic interaction diagram showing how the N-alkyl substitution (Cyclopentane) modifies the base Imidazole transition to produce the observed spectrum.

References

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. MDPI. (2022). Identifies 4-methylimidazole absorption at 217 nm vs. imidazole at 209 nm.[1]

  • Physical and Structural Characterization of Biofield Treated Imidazole Derivatives.Journal of Natural Products Chemistry & Research. (2015). Confirms imidazole

    
     at ~207 nm. 
    
  • UV-Vis absorption spectra of imidazole, 4-methyl-imidazole... ResearchGate. (2024). Comparative spectra showing the redshift of substituted imidazoles.

  • Electronic absorption spectra of imidazolium-based ionic liquids. RSC Advances. (2012). Discusses deep-UV transitions of N-alkylated imidazoles.

  • Cyclopentanecarboxylic acid. PubChem. (2025).[2] Confirming the lack of UV chromophores in the cyclopentane-carboxylic acid backbone.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。